molecular formula C10H21N3O2 B13431445 (Z)-N'-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide

Cat. No.: B13431445
M. Wt: 215.29 g/mol
InChI Key: IDVNZNXEBJMSOW-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methoxymethyl and methyl groups, and an acetimidamide moiety with a hydroxy group in the Z-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxymethyl)-4-methylpiperidine with an appropriate acetimidamide precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicine, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxymethyl)-4-methylpiperidine: A precursor in the synthesis of the target compound.

    N’-hydroxyacetimidamide: Shares the hydroxyacetimidamide moiety.

    (Z)-4-Hydroxytamoxifen: Another compound with a Z-configuration hydroxy group.

Uniqueness

(Z)-N’-hydroxy-2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)acetimidamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the hydroxyacetimidamide moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

N'-hydroxy-2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]ethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-10(8-15-2)3-5-13(6-4-10)7-9(11)12-14/h14H,3-8H2,1-2H3,(H2,11,12)

InChI Key

IDVNZNXEBJMSOW-UHFFFAOYSA-N

Isomeric SMILES

CC1(CCN(CC1)C/C(=N/O)/N)COC

Canonical SMILES

CC1(CCN(CC1)CC(=NO)N)COC

Origin of Product

United States

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